molecular formula C14H16ClN3O2S B4981500 butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate

butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B4981500
M. Wt: 325.8 g/mol
InChI Key: GJDNHSKMTWUSHC-UHFFFAOYSA-N
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Description

Butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with butyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In the case of cholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate distinguishes it from other similar compounds. This ring structure imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-2-3-8-20-14(19)16-13-18-17-12(21-13)9-10-4-6-11(15)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNHSKMTWUSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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